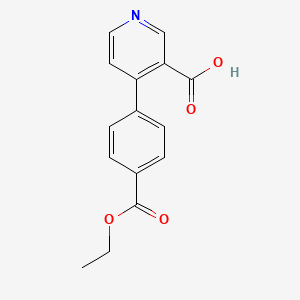![molecular formula C15H14N2O3 B6415303 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261913-93-2](/img/structure/B6415303.png)
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% (4-DMAPN) is a compound that has been studied in recent years for its potential applications in a variety of scientific research experiments. 4-DMAPN is an organic compound that belongs to the class of organic compounds known as nicotinic acid amides. This compound has been studied for its ability to act as a substrate for various enzymes such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-DMAPN has also been studied for its ability to act as a ligand for several proteins involved in signal transduction pathways.
科学研究应用
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been studied for its potential applications in a variety of scientific research experiments. This compound has been used as a substrate in several enzyme assays, including those for NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has also been used as a ligand in several protein-binding assays, including those for signal transduction pathways.
作用机制
The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is not yet fully understood. However, it is known that this compound is able to act as a substrate for several enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is also able to act as a ligand for several proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% are not yet fully understood. However, it is known that this compound is able to act as a substrate for several enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is also able to act as a ligand for several proteins involved in signal transduction pathways.
实验室实验的优点和局限性
The advantages of using 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% in lab experiments include its ability to act as a substrate for several enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is also able to act as a ligand for several proteins involved in signal transduction pathways. However, the use of this compound in lab experiments is limited by the fact that it is not very soluble in water, which can make it difficult to use in certain types of experiments.
未来方向
The potential future directions for the use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% in scientific research include the development of new methods for its synthesis, the study of its biochemical and physiological effects, and the development of new assays for its use as a substrate or ligand in various enzyme and protein-binding assays. In addition, further research could be done to explore the potential applications of this compound in other areas, such as drug delivery or drug development.
合成方法
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-methylpyridine with N,N-dimethylaminocarbonyl chloride. This reaction yields 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% as the main product. The reaction is carried out in an aqueous solution of methanol at a temperature of 60°C. The reaction is then quenched with water and the resulting product is isolated and purified by column chromatography.
属性
IUPAC Name |
4-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-16-9-13(12)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOKVLURDJLOAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692699 |
Source


|
| Record name | 4-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid | |
CAS RN |
1261913-93-2 |
Source


|
| Record name | 4-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415304.png)
![6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415307.png)
![6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415314.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415317.png)

![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415328.png)